N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide
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Overview
Description
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications
DNA Recognition and Gene Expression Control
Research indicates that N-methyl imidazole and N-methyl pyrrole-containing polyamides, which are structurally related to N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide, can target specific DNA sequences in the minor groove of DNA. This ability is leveraged to control gene expression, with potential applications in treating diseases like cancer. The specificity of these compounds towards certain DNA sequences allows for precise interactions with the genetic material, paving the way for targeted therapeutic strategies (Chavda et al., 2010).
Synthesis and Characterization of New Compounds
Studies on compounds structurally similar to this compound have also focused on their synthesis and characterization. For instance, the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase has been reported. This showcases the compound's relevance in developing diagnostic tools for cancer (Wang et al., 2005).
Exploration of Molecular Interactions
Another aspect of research involves exploring the molecular interactions and structural characteristics of N,N-dimethyl-1H-pyrrole-2-carboxamide. The low-temperature X-ray crystal structure of this compound has been determined, offering insights into its molecular geometry and intermolecular hydrogen bonds. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Linden et al., 1995).
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular signal-regulated kinase 2 (ERK2) . This protein plays a crucial role in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .
Biochemical Pathways
The compound affects the Ras/Raf/MEK/ERK signal transduction pathway . This pathway is a key oncogenic pathway, and its disruption can lead to the inhibition of cell proliferation and induction of apoptosis, thereby potentially preventing the progression of certain types of cancer .
Result of Action
Its interaction with erk2 and its impact on the ras/raf/mek/erk pathway suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-9(13)7-5-8(11-6-7)10(14)12(2)3/h5-6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKMUHVVIRWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.